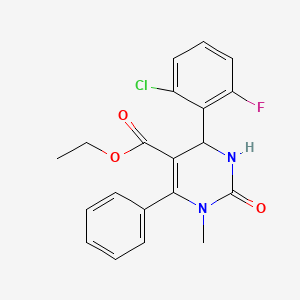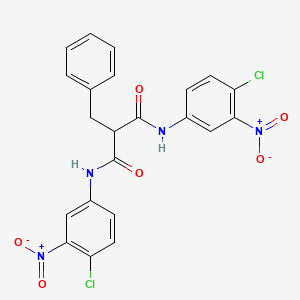![molecular formula C30H24IN3O6 B11086410 (2E)-2-cyano-3-[3-ethoxy-5-iodo-4-(naphthalen-1-ylmethoxy)phenyl]-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B11086410.png)
(2E)-2-cyano-3-[3-ethoxy-5-iodo-4-(naphthalen-1-ylmethoxy)phenyl]-N-(2-methoxy-4-nitrophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-CYANO-3-{3-ETHOXY-5-IODO-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}-N-(2-METHOXY-4-NITROPHENYL)PROP-2-ENAMIDE is a complex organic compound with a unique structure that includes a cyano group, an ethoxy group, an iodine atom, and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-CYANO-3-{3-ETHOXY-5-IODO-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}-N-(2-METHOXY-4-NITROPHENYL)PROP-2-ENAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the core structure: This involves the coupling of a naphthalene derivative with a substituted phenyl ring through a series of reactions such as Suzuki coupling or Heck reaction.
Introduction of functional groups: The cyano, ethoxy, and iodine groups are introduced through specific reactions such as nucleophilic substitution, electrophilic substitution, and cyanation.
Final assembly: The final step involves the formation of the enamide linkage through a condensation reaction between the cyano group and an amine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and automation of reaction steps to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-CYANO-3-{3-ETHOXY-5-IODO-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}-N-(2-METHOXY-4-NITROPHENYL)PROP-2-ENAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of nitro groups to amines.
Substitution: The iodine atom can be substituted with other groups using nucleophilic substitution reactions, employing reagents like sodium azide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide.
Major Products
Scientific Research Applications
(2E)-2-CYANO-3-{3-ETHOXY-5-IODO-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}-N-(2-METHOXY-4-NITROPHENYL)PROP-2-ENAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of (2E)-2-CYANO-3-{3-ETHOXY-5-IODO-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}-N-(2-METHOXY-4-NITROPHENYL)PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to influence cellular signaling.
Altering gene expression: Affecting the transcription and translation of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-CYANO-3-{3-ETHOXY-5-IODO-4-[(NAPHTHALEN-2-YL)METHOXY]PHENYL}-N-(2-METHOXY-4-NITROPHENYL)PROP-2-ENAMIDE
- (2E)-2-CYANO-3-{3-ETHOXY-5-IODO-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}-N-(2-METHOXY-4-AMINOPHENYL)PROP-2-ENAMIDE
Uniqueness
The uniqueness of (2E)-2-CYANO-3-{3-ETHOXY-5-IODO-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}-N-(2-METHOXY-4-NITROPHENYL)PROP-2-ENAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C30H24IN3O6 |
|---|---|
Molecular Weight |
649.4 g/mol |
IUPAC Name |
(E)-2-cyano-3-[3-ethoxy-5-iodo-4-(naphthalen-1-ylmethoxy)phenyl]-N-(2-methoxy-4-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C30H24IN3O6/c1-3-39-28-15-19(13-22(17-32)30(35)33-26-12-11-23(34(36)37)16-27(26)38-2)14-25(31)29(28)40-18-21-9-6-8-20-7-4-5-10-24(20)21/h4-16H,3,18H2,1-2H3,(H,33,35)/b22-13+ |
InChI Key |
MOCNZUWJSLEEDE-LPYMAVHISA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)I)OCC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)I)OCC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Phenyl-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B11086333.png)
![N-(3-methoxyphenyl)-5-oxo-1-[4-(propan-2-yloxy)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11086339.png)
![7-(4-hydroxy-2-oxo-2H-chromen-3-yl)-6H,7H-chromeno[4,3-b]chromen-6-one](/img/structure/B11086351.png)
![2-{[6-(4-methoxyphenyl)-5-phenyl-1,2,4-triazin-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B11086359.png)
![Ethyl 2-[2-(4-fluorophenoxy)acetamido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11086364.png)
![1-(4-fluorophenyl)-7-methyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11086366.png)
![Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11086375.png)

amino}-N-(2-methylphenyl)cyclohexanecarboxamide](/img/structure/B11086391.png)
![2-{4-[2-hydroxy-3-(2-methylphenoxy)propoxy]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11086392.png)

![4-(5-Furan-2-yl-4-phenyl-4H-[1,2,4]triazol-3-ylsulfanylmethyl)-pyridine](/img/structure/B11086399.png)
![Methyl 2-{[(4-fluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11086408.png)

